2-(Diethylamino)-6-methylpyrimidine-4-carboxylic acid

Catalog No.
S770863
CAS No.
1017393-94-0
M.F
C10H15N3O2
M. Wt
209.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Diethylamino)-6-methylpyrimidine-4-carboxylic a...

CAS Number

1017393-94-0

Product Name

2-(Diethylamino)-6-methylpyrimidine-4-carboxylic acid

IUPAC Name

2-(diethylamino)-6-methylpyrimidine-4-carboxylic acid

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

InChI

InChI=1S/C10H15N3O2/c1-4-13(5-2)10-11-7(3)6-8(12-10)9(14)15/h6H,4-5H2,1-3H3,(H,14,15)

InChI Key

OYAYCVJXFBEINR-UHFFFAOYSA-N

SMILES

CCN(CC)C1=NC(=CC(=N1)C(=O)O)C

Canonical SMILES

CCN(CC)C1=NC(=CC(=N1)C(=O)O)C

2-(Diethylamino)-6-methylpyrimidine-4-carboxylic acid (CAS 1017393-94-0) is a highly specialized pyrimidine building block characterized by a tertiary diethylamine at the 2-position, a metabolic-blocking methyl group at the 6-position, and a reactive carboxylic acid at the 4-position. In industrial and medicinal chemistry procurement contexts, this compound is prioritized for its high lipophilicity and fully substituted 2-amino group, which eliminates hydrogen bond donor capacity at that site. These structural features make it a premium precursor for synthesizing membrane-permeable, target-selective pharmaceuticals, specifically in workflows where protecting-group-free functionalization of the 4-position is required to minimize synthetic steps [1].

Procurement Fit

Multifunctional building block for amide, ester, and salt derivatization
Hydrochloride salt form available (CAS 1185110-74-0) for salt-based workflows
Available from multiple ISO-certified suppliers for supply chain redundancy

Substituting this compound with the more common and less expensive 2-amino-6-methylpyrimidine-4-carboxylic acid (CAS 6630-66-6) introduces severe process and performance liabilities. In synthetic workflows, the primary amine of the generic analog acts as a competing nucleophile during amide coupling at the 4-carboxylic acid, necessitating costly and time-consuming protection/deprotection steps (e.g., Boc or Cbz protection) to prevent oligomerization or side-product formation [1]. Furthermore, in downstream applications, the primary amine retains two hydrogen bond donors, which significantly lowers the compound's LogP and frequently leads to promiscuous off-target binding in kinase panels, rendering the generic substitute unviable for selective ligand design [2].

Substitution Risk

Substitution pattern (diethylamino at C2, methyl at C6) dictates reactivity and recognition; analogs with different substituents may shift amide coupling efficiency and biological profile.
Documented high-yield industrial process exists for the diethylamino precursor; no comparable process reported for the 2-hydroxy analog, introducing scale-up cost uncertainty.
Purity grades typically ≥98% reduce impurity burden; generic pyrimidine carboxylic acids are often supplied at 95% or lower, which may increase impurity-driven assay artifacts.

Chemoselective Processability in Amide Coupling

The tertiary N,N-diethylamine at the 2-position is completely non-nucleophilic under standard peptide coupling conditions (e.g., HATU, EDC/HOBt). This allows for direct, one-step activation and coupling of the 4-carboxylic acid. In contrast, the baseline 2-amino analog suffers from competitive N-acylation, reducing the yield of the desired 4-amide and requiring orthogonal protection strategies [1].

Evidence DimensionCoupling Yield (Protecting-Group-Free)
Target Compound Data>90% yield of target 4-amide in a single step
Comparator Or Baseline2-Amino-6-methylpyrimidine-4-carboxylic acid (<50% yield due to competitive N-acylation)
Quantified DifferenceNear-quantitative yield without protection vs. <50% yield with high side-product formation
ConditionsStandard amide coupling (HATU/DIPEA) without amine protection

Procuring the N,N-diethyl variant eliminates two synthetic steps per analog, drastically reducing reagent costs and cycle times in high-throughput library synthesis.

Synthetic Yield
Reported
~80% yield (industrial)
Supports scale-up procurement predictability
Melting point 134–135°C after recrystallization

Physicochemical Optimization for Permeability

The substitution of a primary amine with an N,N-diethyl group significantly alters the physicochemical profile of the pyrimidine core. The diethyl group adds substantial hydrophobic bulk, increasing the calculated partition coefficient (cLogP) by approximately 1.3 to 1.5 units compared to the unsubstituted amine. This modification is critical for driving passive membrane permeability in downstream active pharmaceutical ingredients [1].

Evidence DimensionCalculated Lipophilicity (cLogP)
Target Compound DatacLogP ~1.8 - 2.0
Comparator Or Baseline2-Amino-6-methylpyrimidine-4-carboxylic acid (cLogP ~0.5)
Quantified Difference+1.3 to +1.5 LogP units
ConditionsIn silico physicochemical profiling

Higher lipophilicity is a prerequisite for central nervous system (CNS) penetration and oral bioavailability in early-stage drug design.

Purity Grade
Data to verify
NLT 98%
Lower impurity burden than 97% grade
Supplier CoA; verify for batch

Metabolic Stability and Half-Life Extension

The presence of the 6-methyl group provides critical steric and electronic shielding against cytochrome P450-mediated oxidation, a common metabolic liability for pyrimidine rings. Compounds lacking this substitution at the 6-position undergo rapid oxidative clearance in vitro and in vivo, whereas the 6-methylated core remains stable [1].

Evidence DimensionResistance to C6-Oxidation
Target Compound DataHigh metabolic stability (blocked C6 position)
Comparator Or Baseline2-(Diethylamino)pyrimidine-4-carboxylic acid (rapid metabolic clearance via C6 oxidation)
Quantified DifferencePrevention of primary oxidative metabolite formation
ConditionsIn vitro human liver microsome (HLM) stability assays

Selecting the 6-methylated building block ensures that downstream synthesized candidates exhibit longer half-lives and lower intrinsic clearance rates.

Patent Status
Class-level
Core process patent expired
May support unrestricted commercial use
Class-level assessment; individual freedom-to-operate review needed
Supplier Availability
Reported
≥4 vendors, ISO-certified
Multi-source supply reduces disruption risk
Compared to 1–2 suppliers for close analogs

High-Throughput Parallel Synthesis of Amide Libraries

Due to the non-nucleophilic nature of the 2-diethylamino group, this compound is the ideal starting material for automated, protecting-group-free parallel synthesis of amide libraries. It allows direct activation of the 4-carboxylic acid, streamlining workflows and reducing reagent overhead in early-stage drug discovery [1].

Development of CNS-Penetrant GPCR Ligands

The enhanced lipophilicity (LogP) and absence of hydrogen bond donors at the 2-position make this scaffold highly suitable for designing neuro-active compounds that require efficient blood-brain barrier (BBB) crossing, outperforming generic 2-amino analogs [2].

Synthesis of Highly Selective Kinase Inhibitors

By eliminating the hydrogen bond donor capacity of the 2-amino group, this building block prevents promiscuous hinge-region binding. It is specifically chosen when researchers need to design kinase inhibitors with strict target selectivity profiles, avoiding the off-target liabilities of primary aminopyrimidines [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Agrochemical intermediate scale-up
Validated industrial synthetic route
Yield consistency and purity benchmark at scale
Medicinal chemistry SAR studies
Certified high purity (supplier CoA)
Minimization of impurity-driven assay artifacts
Generic API intermediate development
Expired process patent landscape
Freedom-to-operate review for commercial use
Multi-site collaborative research
Multi-vendor, ISO-certified supply
Batch-to-batch consistency across laboratories

XLogP3

1.7

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